![molecular formula C13H18FN3O B2905649 2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide CAS No. 883817-27-4](/img/structure/B2905649.png)
2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide is a synthetic organic compound with the molecular formula C13H18FN3O This compound features a benzamide core substituted with a fluoro group and a piperazine moiety
作用機序
Target of Action
Similar compounds have been found to interact with theTyrosine-protein kinase Lck . This protein plays an essential role in the selection and maturation of developing T-cells in the thymus and in the function of mature T-cells .
Mode of Action
Similar compounds have been found to interact with their targets, possibly binding between the agonist binding site and the g protein interaction switch site, affecting the activation mechanism .
Biochemical Pathways
Similar compounds have been found to influence pathways related to serotonin receptors , which could potentially affect mood and anxiety levels.
Pharmacokinetics
Similar compounds have been found to have high potency and selectivity , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to display positive cooperativity and have anxiolytic effects following central administration in vivo .
Action Environment
It’s worth noting that the activity of similar compounds can be increased in acidic environments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoyl chloride and N-(2-aminoethyl)piperazine.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 2-fluorobenzoyl chloride is reacted with N-(2-aminoethyl)piperazine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The crude product is purified by techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group on the benzamide ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety, to form corresponding oxidized or reduced products.
Hydrolysis: Under acidic or basic conditions, the amide bond in this compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve organic solvents and mild heating.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce oxidized or reduced derivatives of the original compound.
科学的研究の応用
2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
- 2-chloro-N-[2-(piperazin-1-yl)ethyl]benzamide
- 2-bromo-N-[2-(piperazin-1-yl)ethyl]benzamide
- 2-methyl-N-[2-(piperazin-1-yl)ethyl]benzamide
Uniqueness
2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
2-fluoro-N-(2-piperazin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c14-12-4-2-1-3-11(12)13(18)16-7-10-17-8-5-15-6-9-17/h1-4,15H,5-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYHXDARARLYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
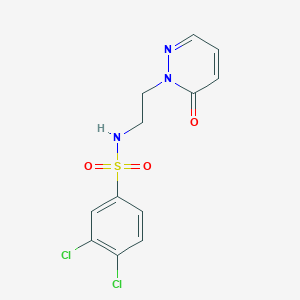
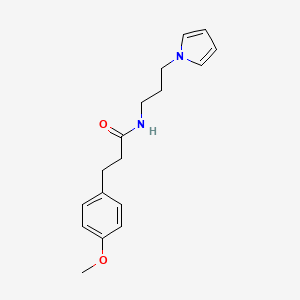

![3-Bromo-4-[(dimethylamino)methyl]aniline](/img/structure/B2905572.png)

![3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2905574.png)
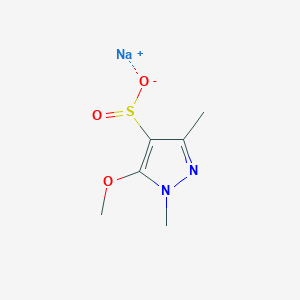
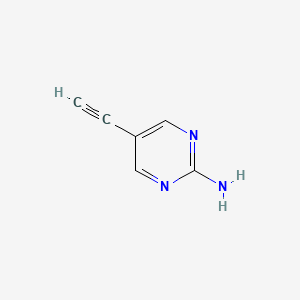
![2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid](/img/structure/B2905578.png)
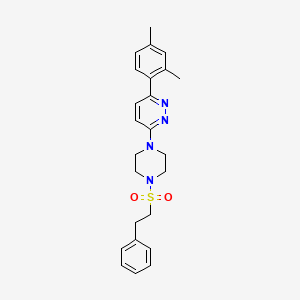

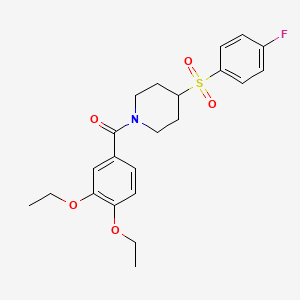
![3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]isothiazolo[4,5-e]pyridine](/img/structure/B2905589.png)
